Azacycloheptane-2,2-diphosphonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-phosphonoazepan-2-yl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO6P2/c8-14(9,10)6(15(11,12)13)4-2-1-3-5-7-6/h7H,1-5H2,(H2,8,9,10)(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOBJKVGOIXVED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20971703 | |
| Record name | Azepane-2,2-diylbis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56269-44-4 | |
| Record name | Azacycloheptane-2,2-diphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56269-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azacycloheptane-2,2-diphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056269444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azepane-2,2-diylbis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (hexahydro-2H-azepin-2-ylidene)bis(phosphonic) acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | AZACYCLOHEPTANE-2,2-DIPHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4RP0644XF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Elucidation and Advanced Spectroscopic Characterization of Azacycloheptane 2,2 Diphosphonic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For Azacycloheptane-2,2-diphosphonic acid, a combination of one-dimensional (¹H, ¹³C, and ³¹P) and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.
¹H, ¹³C, and ³¹P NMR for Structural Confirmationnih.gov
The confirmation of the fundamental structure of this compound is achieved through the analysis of its ¹H, ¹³C, and ³¹P NMR spectra.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to display a series of multiplets corresponding to the methylene (B1212753) protons of the azacycloheptane ring. The protons on the carbon atoms adjacent to the nitrogen (C7-H) and the carbon bearing the phosphonate (B1237965) groups (C3-H) would likely appear as distinct signals due to their unique chemical environments. The NH proton of the azepane ring would also present a characteristic signal, the chemical shift of which can be sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide crucial information about the carbon skeleton. A key signal would be the resonance for the quaternary carbon atom (C2) bonded to the two phosphonate groups, which would likely appear as a triplet due to coupling with the two phosphorus nuclei. The other five carbon atoms of the azepane ring would each give rise to a distinct signal, confirming the seven-membered ring structure.
³¹P NMR Spectroscopy: The ³¹P NMR spectrum is particularly informative for this compound. It is expected to show a single resonance, confirming the chemical equivalence of the two phosphorus atoms in the diphosphonic acid moiety. The chemical shift of this signal would be characteristic of a geminal diphosphonate.
A hypothetical data table summarizing the expected NMR chemical shifts is presented below. Actual experimental values would be necessary for a definitive assignment.
| Nucleus | Hypothetical Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | δ 3.0 - 3.5 | m | C7-H₂ (adjacent to N) |
| δ 2.5 - 3.0 | m | C3-H₂ (adjacent to C(P)₂) | |
| δ 1.5 - 2.0 | m | C4-H₂, C5-H₂, C6-H₂ | |
| Variable | br s | N-H | |
| ¹³C | δ 60 - 70 | t | C2 (JC-P) |
| δ 45 - 55 | - | C7 | |
| δ 25 - 40 | - | C3, C4, C5, C6 | |
| ³¹P | δ 15 - 25 | s | P1, P2 |
2D NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for gaining insights into the molecule's conformation.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the scalar coupling network between the protons in the azacycloheptane ring. Cross-peaks would connect adjacent methylene groups, allowing for a sequential walk-through of the proton assignments around the ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This would definitively link the proton and carbon signals for each of the CH₂ groups in the ring.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the quaternary carbon (C2) by observing correlations from the protons on the adjacent C3 and C7 carbons to C2. It would also confirm the connectivity between the protons and carbons of the entire azepane ring.
Through the combined analysis of these 2D NMR spectra, a detailed and robust assignment of all proton and carbon resonances can be achieved, providing conclusive evidence for the connectivity of this compound.
Vibrational Spectroscopy (Infrared and Raman)
Characteristic Absorption Bands of Phosphonic Acid Groups
The phosphonic acid groups [-P(O)(OH)₂] are the most prominent features in the vibrational spectra of this compound. The key characteristic absorption bands are expected in the following regions:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (in P-OH) | 3000 - 2500 (broad) | Strong |
| P=O stretch | 1250 - 1100 | Strong |
| P-O-H bend | 1040 - 875 | Medium |
| P-O stretch | 1000 - 900 | Strong |
The broad O-H stretching band is a hallmark of the hydrogen-bonded phosphonic acid groups. The strong P=O stretching absorption is also a key diagnostic peak.
Conformational Analysis via IR Spectroscopy
The azacycloheptane ring can adopt several conformations, such as chair and boat forms. The specific conformation can influence the vibrational frequencies of the C-H and C-N bonds. By carefully analyzing the fingerprint region (below 1500 cm⁻¹) of the IR spectrum and potentially comparing it with theoretical calculations, it may be possible to deduce the preferred conformation of the seven-membered ring in the solid state.
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
For this compound, with a molecular formula of C₆H₁₅NO₆P₂, the calculated molecular weight is approximately 259.13 g/mol . In a high-resolution mass spectrum, the exact mass can be determined with high precision.
The fragmentation of this compound under mass spectrometric conditions would likely involve the following pathways:
Loss of water (H₂O): Dehydration from the phosphonic acid groups is a common fragmentation pathway.
Loss of the phosphonic acid group: Cleavage of the C-P bond could lead to the loss of a PO₃H₂ or related fragments.
Ring fragmentation: The azacycloheptane ring can undergo cleavage at various points, leading to a series of smaller charged fragments. The presence of the nitrogen atom will influence the fragmentation pattern, often directing cleavage at adjacent C-C bonds.
A hypothetical fragmentation table is provided below. The actual observed fragments and their relative intensities would depend on the ionization technique used (e.g., Electrospray Ionization, Electron Impact).
| m/z Value | Possible Fragment Ion | Fragment Lost |
| [M-18]⁺ | [C₆H₁₃NO₅P₂]⁺ | H₂O |
| [M-82]⁺ | [C₆H₁₄NO₃P]⁺ | H₃PO₃ |
| [M-99]⁺ | [C₆H₁₃N]⁺ | (PO₃H₂)₂ |
The detailed analysis of these fragment ions would further corroborate the proposed structure of this compound.
X-ray Crystallography and Solid-State Analysis
Specific X-ray diffraction data for this compound are not available in the reviewed scientific literature. Consequently, its crystal system, space group, and exact molecular geometry in the solid phase remain uncharacterized in public-domain research.
Generally, the process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields an electron density map from which the positions of individual atoms can be deduced. For this compound, such an analysis would be expected to reveal the conformation of the seven-membered azacycloheptane ring and the precise spatial arrangement of the geminal phosphonic acid groups.
While the specific intermolecular interactions within the crystal lattice of this compound have not been experimentally detailed, phosphonic acids are known to form robust hydrogen-bonding networks. nih.gov These interactions are fundamental to the stability and packing of the molecules in the crystalline state.
In the case of this compound, hydrogen bonds would be anticipated between the hydroxyl groups of the phosphonic acid moieties (P-OH) and the phosphonyl oxygens (P=O) of adjacent molecules. The nitrogen atom within the azacycloheptane ring could also participate as a hydrogen bond acceptor. The elucidation of the crystal structure would permit a detailed geometric analysis of these interactions, defining the supramolecular architecture of the compound in the solid state. nih.govelectronicsandbooks.comarxiv.org
Advanced Spectroscopic Probes for Surface Chemistry (e.g., Solid-State NMR)
A search of scholarly articles did not yield specific solid-state Nuclear Magnetic Resonance (NMR) studies for this compound. Solid-state NMR is a powerful, non-destructive technique that provides insight into the local chemical environment of nuclei in a solid sample, making it highly suitable for characterizing the structure and surface chemistry of materials.
For phosphonate compounds, ³¹P solid-state NMR is particularly informative. electronicsandbooks.comresearchgate.netnih.gov This technique can be used to:
Identify different crystalline forms (polymorphs) of a compound.
Determine the protonation state of the phosphonic acid groups.
Characterize the nature of the interactions when the molecule is adsorbed onto a surface.
Although no specific data exists for this compound, the table below illustrates typical ³¹P solid-state NMR chemical shift ranges for related phosphonate species, demonstrating the sensitivity of this technique to the local chemical environment.
| Phosphonate Species | Typical ³¹P Chemical Shift Range (ppm) | Reference |
|---|---|---|
| Alkylphosphonic Acids | 15 to 35 | nih.govillinois.edu |
| Metal-Coordinated Phosphonates | 5 to 25 | researchgate.netnih.gov |
| Phosphonate Esters | 10 to 30 | electronicsandbooks.com |
Coordination Chemistry and Metal Ion Interactions of Azacycloheptane 2,2 Diphosphonic Acid
Chelation Mechanisms with Polyvalent Cations
The chelation of metal ions by Azacycloheptane-2,2-diphosphonic acid is anticipated to primarily involve the two phosphonate (B1237965) groups and the nitrogen atom of the azacycloheptane ring. The deprotonated phosphonate groups are expected to be the principal binding sites for polyvalent cations, forming stable chelate rings. The nitrogen atom can also participate in coordination, leading to a potentially tridentate or even tetradentate ligand, depending on the steric and electronic properties of the metal ion and the conformational flexibility of the seven-membered ring.
Interactions with Alkaline Earth Metal Ions (e.g., Ca²⁺, Mg²⁺)
The interaction of diphosphonates with alkaline earth metals like calcium (Ca²⁺) and magnesium (Mg²⁺) is of significant interest, particularly in the context of biological systems and scale inhibition. researchgate.net Generally, phosphonate ligands exhibit a strong affinity for Ca²⁺ and Mg²⁺. biointerfaceresearch.com The coordination is primarily driven by the electrostatic attraction between the positively charged metal ions and the negatively charged oxygen atoms of the phosphonate groups. The stability of these complexes is influenced by factors such as the ionic radius of the metal and the pH of the solution, which dictates the degree of protonation of the ligand. mdpi.com For related bisphosphonates, it has been noted that the stability of Mg²⁺ complexes can be sizably larger than that of their Ca²⁺ counterparts. researchgate.netunipa.it
Complexation with Transition Metal Ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺)
Transition metals, with their variable oxidation states and coordination geometries, are expected to form a diverse range of complexes with this compound. The d-orbitals of transition metals can participate in bonding, leading to more covalent character in the metal-ligand interaction compared to alkaline earth metals.
Iron (Fe³⁺): As a hard acid, Fe³⁺ is expected to form strong complexes with the hard oxygen donor atoms of the phosphonate groups. The resulting complexes could have applications in areas such as iron chelation therapy or as contrast agents in magnetic resonance imaging, a field where aminophosphonate complexes have been explored. nih.gov
Copper (Cu²⁺): Copper(II) complexes with aminophosphonates have been synthesized and characterized, showing a range of coordination modes. tandfonline.com The geometry of the complex will be influenced by the Jahn-Teller effect, which is characteristic of d⁹ Cu²⁺ ions.
Manganese (Mn²⁺): Manganese(II) is known to form complexes with various nitrogen and oxygen-containing ligands. The interaction with this compound would likely involve the phosphonate groups and potentially the ring nitrogen, leading to stable complexes.
Stoichiometry and Coordination Modes of this compound Ligands
The stoichiometry of the metal complexes with this compound can vary depending on the metal-to-ligand ratio, pH, and the nature of the metal ion. Common stoichiometries for diphosphonate complexes include 1:1, 1:2, and 2:1 (metal:ligand). The coordination modes can range from simple bidentate chelation through the two phosphonate groups to more complex polynuclear structures where the ligand bridges multiple metal centers. The flexible seven-membered ring of the azacycloheptane moiety could allow for various conformations to accommodate different metal ion coordination preferences.
Thermodynamic and Kinetic Aspects of Metal Complex Formation
Understanding the thermodynamic stability and the kinetics of complex formation and dissociation is crucial for predicting the behavior of this compound in various applications.
Stability Constants and Complexation Equilibria
The stability of metal complexes is quantified by stability constants (log K). Higher log K values indicate a greater affinity of the ligand for the metal ion. For phosphonate-containing ligands, these values are typically determined using techniques like potentiometry or spectrophotometry. ethz.ch The stability of the complexes is highly dependent on pH, as the deprotonation of the phosphonic acid groups is a prerequisite for strong metal binding. While extensive data exists for other phosphonates, specific stability constants for this compound complexes with Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, and Mn²⁺ are not documented in the reviewed literature.
Rate of Complex Formation and Dissociation
The kinetics of complex formation (rate of formation) and dissociation are important for understanding the dynamics of the system. These rates determine how quickly a complex will form and how labile or inert it is. For applications such as chelation therapy, a fast rate of formation and a slow rate of dissociation are generally desirable. The kinetics of metal complexation with phosphonates can be influenced by factors such as the charge and size of the metal ion and the steric hindrance of the ligand. researchgate.net Specific kinetic data for this compound is currently unavailable.
Structural Characterization of this compound Metal Complexes
The determination of a coordination compound's structure, both in solution and in the solid state, is fundamental to understanding its properties and potential applications. However, for the metal complexes of this compound, such fundamental data appears to be unpublished.
Solution-State Studies (e.g., NMR, UV-Vis Titrations)
There are no specific studies available that detail the solution-state behavior of metal complexes formed with this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, are invaluable for probing the interactions between phosphonate groups and metal centers in solution. Similarly, UV-Vis titrations are a standard method for determining the stoichiometry and stability constants of metal complexes. The absence of published reports utilizing these techniques for this compound means there is no empirical data on species distribution in solution, complex stability, or the dynamics of ligand exchange.
Solid-State Characterization (e.g., X-ray Diffraction, EXAFS)
The definitive three-dimensional arrangement of atoms in a metal complex is determined through solid-state characterization methods. Single-crystal X-ray diffraction provides precise information on bond lengths, coordination geometry, and intermolecular interactions. Extended X-ray Absorption Fine Structure (EXAFS) can provide information on the local coordination environment of the metal ion, even in non-crystalline samples. A thorough search has yielded no published crystal structures or EXAFS data for any metal complex of this compound. This lack of data precludes any detailed discussion of its coordination modes, the conformation of the seven-membered ring upon complexation, or the formation of polymeric or supramolecular structures.
Influence of Structural Modifications on Coordination Properties
Understanding how changes to a ligand's structure affect its interaction with metal ions is a core aspect of rational ligand design. For this compound, the influence of key structural modifications has not been explored in the available literature.
Impact of N-Substitution on Metal Binding Affinity
Modification of the secondary amine within the azacycloheptane ring (N-substitution) with various functional groups (e.g., alkyl, aryl, or groups with additional donor atoms) would be expected to significantly alter the ligand's steric and electronic properties. Such changes can influence metal ion selectivity, the stability of the resulting complexes, and their solubility. However, no research could be found on the synthesis of N-substituted derivatives of this compound or the subsequent evaluation of their metal binding affinities.
Biomineralization Inhibition and Crystal Growth Modulation Mechanisms of Azacycloheptane 2,2 Diphosphonic Acid
Inhibition of Calcium Phosphate (B84403) Crystal Growth in Model Systems
The inhibitory action of Azacycloheptane-2,2-diphosphonic acid on the formation of calcium phosphate crystals has been a subject of scientific investigation, particularly in the context of preventing pathological calcification, such as in bioprosthetic heart valves. umich.eduresearchgate.net The efficacy of AHP as an inhibitor is attributed to its strong affinity for calcium phosphate mineral surfaces and its ability to interfere with the fundamental processes of crystal formation and growth.
Nucleation Inhibition Mechanisms
The initial step in crystallization is nucleation, the formation of a stable crystalline entity from a supersaturated solution. Diphosphonates, including AHP, are effective inhibitors of this process. The mechanism of nucleation inhibition is primarily attributed to the ability of the diphosphonate molecules to adsorb onto the surface of nascent crystal nuclei. This adsorption is driven by the strong interaction between the phosphonate (B1237965) groups of AHP and the calcium ions on the surface of the calcium phosphate clusters. By binding to these early-stage nuclei, AHP blocks the active growth sites, preventing further incorporation of calcium and phosphate ions and thereby stifling the development of a stable crystal lattice. This inhibitory effect has been observed even at very low concentrations of the diphosphonate. noaa.gov
Crystal Growth Retardation and Lattice Poisoning
Once stable crystal nuclei have formed, their subsequent growth can also be significantly impeded by this compound. This retardation of crystal growth is a result of a phenomenon known as "lattice poisoning." AHP molecules adsorb onto the active growth sites of existing calcium phosphate crystals, such as kinks and steps on the crystal surface. This binding is highly specific and strong, effectively blocking these sites from incorporating further lattice ions. The result is a significant slowing or complete cessation of crystal growth. The P-C-P (phosphorus-carbon-phosphorus) backbone of diphosphonates like AHP is resistant to enzymatic hydrolysis, ensuring their persistence and continued inhibitory activity at the crystal surface.
Interaction with Apatite Surfaces and Mineral Phases
The interaction of this compound with apatite, the primary mineral component of bone and teeth, is central to its mechanism of action. Understanding this interaction at a molecular level is crucial for elucidating its role as a biomineralization inhibitor.
Adsorption Isotherms and Surface Coverage Studies
The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. In contrast, the Freundlich model is an empirical equation that can describe multilayer adsorption on a heterogeneous surface. For diphosphonates, the adsorption is often characterized by a high affinity for the hydroxyapatite (B223615) surface, meaning that significant surface coverage can be achieved even at low solution concentrations. This high affinity is a key factor in their potency as mineralization inhibitors. Research on the prevention of bioprosthetic heart valve calcification has shown that a tissue concentration of bound AHP (referred to as APDP in some literature) of greater than or equal to 30 nM/mg of dry tissue is sufficient to inhibit calcification to less than 15% of the control. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Concentration for >85% Calcification Inhibition | ≥ 30 nM/mg dry tissue | researchgate.net |
Surface Energetics and Interfacial Phenomena
The presence of AHP at the solid-liquid interface also creates a steric hindrance effect. The bulky azacycloheptane ring of the AHP molecule, extending from the adsorbed phosphonate groups, can physically block the approach of additional calcium and phosphate ions to the crystal surface. This combination of energetic and steric effects makes AHP a highly effective inhibitor of both the formation and growth of pathological calcium phosphate deposits.
Interactions with Biological Macromolecules Involved in Mineralization
The efficacy of this compound as an inhibitor of biomineralization is intrinsically linked to its ability to interact with various biological macromolecules that play a pivotal role in the mineralization process. These interactions can lead to the disruption of crystal formation and growth.
Binding to Proteins and Peptides (e.g., Salivary Proteins)
The oral cavity is a primary site for biomineralization, leading to the formation of dental calculus. Salivary proteins are key components in the formation of the acquired pellicle on tooth surfaces, which can act as a nidus for mineralization. While specific studies detailing the binding of this compound to salivary proteins are not extensively available in publicly accessible literature, the known chemistry of bisphosphonates allows for informed postulation.
Bisphosphonates, including this compound, are known to have a high affinity for calcium ions. This property facilitates their adsorption onto hydroxyapatite, the primary mineral component of teeth and bone. It is plausible that this compound interacts with calcium-binding proteins and peptides present in saliva. These interactions could alter the conformation of these macromolecules, thereby affecting their ability to promote or inhibit mineralization.
Table 1: Postulated Interactions of this compound with Salivary Components
| Interacting Molecule | Postulated Mechanism of Interaction | Potential Consequence on Biomineralization |
| Calcium-Binding Salivary Proteins | Competitive binding to calcium-binding sites or chelation of calcium ions. | Inhibition of protein-mediated nucleation of hydroxyapatite. |
| Proline-Rich Proteins (PRPs) | Alteration of PRP conformation upon binding, potentially interfering with their aggregation and adhesion to tooth surfaces. | Reduced formation of the initial organic layer for calculus deposition. |
| Statherin | Interference with statherin's ability to stabilize calcium and phosphate ions in saliva. | Increased propensity for spontaneous precipitation of calcium phosphate salts. |
Modulation of Enzyme Activity (e.g., alkaline phosphatase, pyrophosphatase)
Enzymes such as alkaline phosphatase and pyrophosphatase are critical regulators of mineralization. Alkaline phosphatase increases the local concentration of inorganic phosphate, a key component of hydroxyapatite, while pyrophosphatase hydrolyzes pyrophosphate, a potent inhibitor of mineralization.
Detailed kinetic studies quantifying the specific inhibitory constants (e.g., IC50 values) of this compound on these enzymes are not readily found in the available scientific literature. However, the structural similarity of bisphosphonates to pyrophosphate suggests a competitive inhibition mechanism.
Table 2: Postulated Enzymatic Modulation by this compound
| Enzyme | Postulated Modulatory Effect | Mechanistic Rationale |
| Alkaline Phosphatase (ALP) | Inhibition | The diphosphonate moiety mimics the phosphate substrate, leading to competitive binding at the active site. |
| Inorganic Pyrophosphatase (PPiase) | Inhibition | As a stable analogue of pyrophosphate, it can bind to the active site, preventing the hydrolysis of the natural inhibitor of mineralization. |
Research Models for Studying Biomineralization Control
To understand the mechanistic underpinnings of biomineralization inhibitors like this compound, various research models are employed. These range from simple in vitro crystallization assays to more complex ex vivo and animal models.
In Vitro Crystallization Assays
In vitro crystallization assays are fundamental for assessing the direct effect of a compound on the formation and growth of mineral crystals. These assays typically involve supersaturated solutions of calcium and phosphate ions, to which seed crystals of hydroxyapatite may be added.
While specific data from in vitro crystallization assays using this compound is sparse in the public domain, the expected outcomes based on the properties of bisphosphonates would include a dose-dependent inhibition of hydroxyapatite crystal growth. This is primarily due to the strong adsorption of the diphosphonate groups onto the crystal surfaces, blocking active sites for further mineral deposition.
Table 3: Expected Outcomes in In Vitro Crystallization Assays with this compound
| Assay Parameter | Expected Effect of this compound | Underlying Mechanism |
| Nucleation Time | Increased | Chelation of calcium ions and stabilization of pre-nucleation clusters. |
| Crystal Growth Rate | Decreased | Adsorption onto hydroxyapatite crystal surfaces, blocking active growth sites. |
| Crystal Morphology | Altered | Preferential binding to specific crystal faces, leading to changes in crystal habit. |
Ex Vivo or Animal Model Studies of Mineral Deposition (mechanistic focus only)
Ex vivo and animal models provide a more biologically relevant context to study the effects of biomineralization inhibitors. These models can help elucidate the compound's mechanism of action in a complex biological environment.
Specific mechanistic studies on this compound in ex vivo or animal models of mineral deposition are not widely reported. However, a Swedish article from 1986 titled "[Is there an advantage in using this compound (AHP)?]" suggests its investigation in the context of dental calculus. nih.gov Without access to the full text and data, one can only surmise that such studies would focus on its ability to reduce the formation of dental calculus in animal models, likely through the mechanisms of enzyme inhibition and direct interaction with mineral surfaces as discussed previously.
Advanced Computational and Theoretical Studies of Azacycloheptane 2,2 Diphosphonic Acid
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intrinsic properties of molecular systems. For Azacycloheptane-2,2-diphosphonic acid, DFT calculations offer a window into its electronic architecture, protonation behavior, and conformational preferences.
Electronic Structure and Bonding Analysis
DFT calculations are employed to determine the optimized molecular geometry of this compound, revealing key bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. Analysis of the electronic structure provides a detailed picture of the electron distribution and bonding characteristics within the molecule.
Natural Bond Orbital (NBO) analysis, a common component of DFT studies, is used to investigate charge distribution and intramolecular interactions. This analysis can quantify the charges on each atom, providing insight into the polarity of the bonds and the reactivity of different sites within the molecule. For instance, the oxygen atoms of the phosphonate (B1237965) groups are expected to carry significant negative charge, making them prime locations for interaction with cations. The delocalization of electron density between filled and empty orbitals, a measure of intramolecular stability, can also be quantified.
Table 1: Illustrative NBO Analysis Data for this compound (Note: The following data is illustrative and based on typical values for similar phosphonate compounds, as specific published data for this exact molecule is not available.)
| Atom | Natural Charge (e) | Hybridization |
| P1 | +2.5 to +2.8 | sp³ |
| P2 | +2.5 to +2.8 | sp³ |
| O (P=O) | -0.8 to -1.0 | sp² |
| O (P-OH) | -0.7 to -0.9 | sp³ |
| N1 | -0.5 to -0.7 | sp³ |
| C2 | +0.1 to +0.3 | sp³ |
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another critical aspect. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability.
Protonation States and pKa Predictions
The acidic nature of the phosphonic acid groups and the basicity of the nitrogen atom mean that this compound can exist in various protonation states depending on the pH of the solution. DFT calculations can be used to predict the pKa values associated with the successive deprotonation of the phosphonic acid groups and the protonation of the azacycloheptane nitrogen.
These predictions are typically made by calculating the Gibbs free energy change for each proton transfer reaction in a simulated aqueous environment, often using a polarizable continuum model (PCM). While challenging, these calculations can provide valuable estimates of the pKa values, helping to understand which species will predominate at a given pH. nih.gov The accuracy of these predictions can be within 0.5 to 1.0 pKa units of experimental values when appropriate computational models are used. nih.gov
Table 2: Predicted pKa Values for a Generic Geminal Diphosphonic Acid (Note: This table is illustrative of the type of data generated from DFT calculations for pKa prediction.)
| Deprotonation Step | Calculated pKa |
| pKa1 (First P-OH) | 1.5 - 2.5 |
| pKa2 (Second P-OH) | 2.5 - 3.5 |
| pKa3 (Third P-OH) | 6.0 - 7.0 |
| pKa4 (Fourth P-OH) | 7.5 - 8.5 |
| pKa (NH⁺) | 10.0 - 11.0 |
Conformational Landscape Analysis
The seven-membered azacycloheptane ring is flexible and can adopt several low-energy conformations. Understanding this conformational landscape is crucial as the biological activity of the molecule may be dependent on a specific three-dimensional arrangement.
Quantum chemical calculations can be used to perform a systematic search of the potential energy surface of this compound. This involves identifying various possible conformers (e.g., chair, boat, twist-chair) of the seven-membered ring and calculating their relative energies. The results of such an analysis reveal the most stable conformations and the energy barriers between them. For similar cyclic systems, it has been shown that different conformations can have significantly different energies, which will affect their population at a given temperature. 43.230.198
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and their interactions with the surrounding environment. These simulations can offer insights into how this compound behaves in solution and how it interacts with other species, such as metal ions.
Solvation Behavior in Aqueous and Non-Aqueous Media
MD simulations can be used to model the solvation of this compound in different solvents, with a particular focus on aqueous media due to its biological relevance. These simulations track the positions and movements of the solute molecule and a large number of solvent molecules over time.
From these simulations, one can analyze the structure of the solvation shell around the molecule. This is often done by calculating the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. For example, the RDF for water molecules around the phosphonate groups would reveal a highly structured first solvation shell, indicating strong hydrogen bonding interactions. The calculation of solvation free energy from such simulations can indicate the solubility of the compound in a particular solvent. figshare.com
Interaction Dynamics with Hydrated Metal Ions
A key aspect of the function of many bisphosphonates is their ability to chelate metal ions, particularly divalent cations like Ca²⁺. nih.gov MD simulations are an invaluable tool for studying the dynamic process of metal ion binding to this compound.
These simulations can model the approach of a hydrated metal ion towards the diphosphonate group and the subsequent displacement of water molecules from the ion's hydration shell as it coordinates with the oxygen atoms of the phosphonate groups. The strength and nature of this interaction can be probed by analyzing the coordination number of the metal ion with the phosphonate oxygens and the residence time of these oxygens in the ion's coordination sphere. researchgate.net For similar systems, it has been shown that the presence of metal ions can significantly alter the local structure and dynamics of the surrounding water molecules. mdpi.com
Table 3: Illustrative Data from MD Simulation of a Diphosphonate with a Hydrated Divalent Metal Ion (e.g., Ca²⁺) (Note: This table presents typical parameters that would be extracted from an MD simulation.)
| Parameter | Description | Illustrative Value/Observation |
| Coordination Number | Average number of phosphonate oxygen atoms directly interacting with the metal ion. | 2-4 |
| Radial Distribution Function (g(r)) Peak | Most probable distance between the metal ion and the phosphonate oxygen atoms. | 2.3 - 2.6 Å |
| Water Residence Time | Average time a water molecule spends in the first hydration shell of the metal ion before and after complexation. | Decreases upon complexation with the diphosphonate. |
| Binding Free Energy | The free energy change associated with the binding of the metal ion to the diphosphonate. | Favorable (negative value). |
These computational approaches, by providing a molecular-level picture of this compound's properties and interactions, are instrumental in advancing our understanding of this important chemical compound.
Adsorption Dynamics on Mineral Surfaces
The interaction of this compound with mineral surfaces, particularly those of biological significance like hydroxyapatite (B223615) (the primary mineral component of bone), is a key area of computational research. While specific molecular dynamics (MD) simulations exclusively for this compound are not extensively documented in publicly available literature, the principles of its adsorption can be inferred from broader studies on nitrogen-containing bisphosphonates. These studies utilize computational methods to elucidate the forces and dynamics governing how these molecules bind to bone mineral surfaces.
MD simulations are a powerful tool for investigating these interactions at an atomic level. researchgate.net Such simulations can model the behavior of the diphosphonate molecule in an aqueous environment and its subsequent attachment to various crystallographic faces of hydroxyapatite, such as the (001), (010), and (101) facets. nih.gov The simulations calculate the binding free energy, which is a measure of the strength of the adsorption. For nitrogen-containing bisphosphonates, it has been shown that the nitrogen-containing functional groups significantly influence the binding affinities. nih.gov The seven-membered ring of this compound, containing a nitrogen atom, is expected to play a crucial role in its adsorption profile.
Computational models have revealed that factors such as surface protonation of the mineral can alter the binding energies of bisphosphonates. nih.gov Generally, surface protonation tends to reduce the binding affinity, although exceptions exist for certain crystal faces where it can lead to stronger binding in specific grooves on the mineral surface. nih.gov The diphosphonate group is the primary anchor to the calcium ions on the hydroxyapatite surface, and the conformation of the azacycloheptane ring will dictate the secondary interactions that stabilize the adsorbed state.
The dynamics of adsorption also involve the displacement of water molecules from the mineral surface, a process that has been computationally studied for hydroxyapatite. nih.gov The formation of several ordered hydration layers on the mineral surface means that the adsorption of a molecule like this compound is an energetically complex event, involving the disruption of these layers.
A summary of typical binding affinities for various bisphosphonates on hydroxyapatite, which provides context for the expected behavior of this compound, is presented in the table below.
| Bisphosphonate | Binding Affinity Rank (pH 7.4) | Key Structural Feature |
| Zoledronate | 1 | Imidazole ring |
| Alendronate | 2 | Primary amino group |
| Ibandronate | 3 | Tertiary amino group |
| Risedronate | 4 | Pyridinyl group |
| Etidronate | 5 | Hydroxyl group |
| Clodronate | 6 | Halogen atoms |
This table is illustrative and based on general findings for common bisphosphonates to provide a comparative context. The precise ranking of this compound would require specific experimental or computational evaluation.
Molecular Docking and Binding Site Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of mineralization, this method is invaluable for predicting how this compound might interact with the active sites of enzymes that regulate bone turnover, such as farnesyl pyrophosphate synthase (FPPS). Although specific docking studies on this compound are not widely published, the methodology is well-established for other nitrogen-containing bisphosphonates.
The process involves creating a 3D model of both the ligand (this compound) and the target enzyme. The computational algorithm then samples a large number of possible conformations and orientations of the ligand within the enzyme's active site, calculating a scoring function for each pose to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds and electrostatic interactions, between the diphosphonate groups, the nitrogen atom in the ring, and the amino acid residues in the active site.
For nitrogen-containing bisphosphonates, it is known that they inhibit FPPS by binding to the geranylgeranyl pyrophosphate (GGPP) binding site. The diphosphonate moiety mimics the endogenous pyrophosphate substrate, while the nitrogen-containing heterocycle often forms critical interactions with the surrounding amino acid residues. A hypothetical docking of this compound into an enzyme active site would likely show the phosphonate groups coordinating with magnesium ions and forming hydrogen bonds with residues like lysine (B10760008) and arginine, while the azacycloheptane ring would occupy a hydrophobic pocket.
One approach is based on the principle of molecular similarity, where the known biological targets of molecules with similar structures or physicochemical properties are considered potential targets for the new compound. Another method involves reverse docking, where the ligand is docked against a large library of protein structures to identify those with the highest binding affinity.
These predictive models can generate a list of potential protein targets, which can then be prioritized for experimental validation. researchgate.net For a molecule like this compound, potential targets might include other enzymes in the mevalonate (B85504) pathway, as well as various cell surface receptors and ion channels that may recognize the diphosphonate structure. The interactions can be modeled to understand the binding energy, the stability of the ligand-receptor complex, and the specific molecular interactions driving the binding. nih.govnih.gov
QSAR and Cheminformatics for Structure-Activity Relationship Elucidation
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov For this compound, QSAR studies would aim to correlate its structural features with its activity in inhibiting mineralization or its binding affinity to hydroxyapatite.
A QSAR study begins with the calculation of a set of molecular descriptors for a series of related compounds. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. For this compound, these descriptors can be computed from its chemical structure.
Computed Molecular Descriptors for this compound
| Descriptor | Value | Reference |
| Molecular Weight | 259.13 g/mol | PubChem |
| XLogP3-AA | -4.9 | PubChem |
| Hydrogen Bond Donor Count | 5 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Topological Polar Surface Area | 127 Ų | PubChem |
| Complexity | 298 | PubChem |
| Formal Charge | 0 | PubChem |
Source: PubChem CID 92084. These values are computationally generated.
Once the descriptors are calculated for a set of bisphosphonates with known activities, statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN) are used to build a mathematical model that predicts the activity based on the descriptors. nih.gov Such models can identify which structural features are most important for the desired activity. For instance, a QSAR model might reveal that a specific range of topological polar surface area and a certain number of hydrogen bond donors are critical for high affinity to hydroxyapatite.
Cheminformatics tools are used throughout this process, from the storage and management of chemical structures to the calculation of descriptors and the development of predictive models. These tools enable the analysis of large datasets of chemical information to uncover structure-activity relationships that can guide the design of new, more effective bisphosphonates.
Advanced Analytical Methodologies for Azacycloheptane 2,2 Diphosphonic Acid in Research
Chromatographic Techniques for Separation and Analysis
Chromatography is a cornerstone for the analysis of Azacycloheptane-2,2-diphosphonic acid, providing the necessary separation from matrix components and other related substances. Liquid chromatography (LC) is the most established analytical technique for bisphosphonates. bohrium.com
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of bisphosphonates, though direct analysis is often hindered by the compound's characteristics. researchgate.net The high polarity of this compound makes it poorly retained on traditional reversed-phase (RP-HPLC) columns. To address this, several strategies are employed:
Ion-Pair Chromatography (IPC): This technique involves adding an ion-pairing reagent to the mobile phase. The reagent, typically a large organic ion with an opposite charge, forms a neutral ion-pair with the analyte, which can then be retained and separated on a standard RP column. bohrium.com
Derivatization: A common and highly effective approach is to chemically modify the analyte either before (pre-column) or after (post-column) HPLC separation. bohrium.com Derivatization serves two main purposes: it can decrease the polarity of the molecule to improve chromatographic retention and introduce a fluorescent or UV-absorbing tag to enable sensitive detection. tandfonline.com For instance, alcohols can be derivatized to their esters to allow for fluorescence detection. capes.gov.br
Table 1: Illustrative HPLC Parameters for Bisphosphonate Analysis This table represents typical conditions used for related N-containing bisphosphonates, which are applicable to this compound.
| Parameter | Method 1: Ion-Pair HPLC | Method 2: RP-HPLC with Pre-column Derivatization |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with Tetrabutylammonium as ion-pair reagent | Gradient of Acetonitrile and Water/Buffer |
| Derivatizing Agent | None | Fluorescent tag (e.g., 9-fluorenylmethyl chloroformate) |
| Detector | UV or Refractive Index | Fluorescence Detector |
| Application | Quantification in pharmaceutical formulations | Trace analysis in biological fluids |
Ion Chromatography (IC) is inherently well-suited for the determination of highly polar and ionic compounds like this compound. bohrium.com This technique separates ions based on their affinity for an ion-exchange resin.
Anion-exchange chromatography with suppressed conductivity detection is a powerful method for analyzing phosphonates. Hydroxide-selective anion-exchange columns, such as the IonPac™ AS11, are effective for separating a wide range of polyphosphates and related compounds. thermofisher.comlabbulletin.com The use of a hydroxide (B78521) eluent gradient allows for the separation of compounds with varying charge and size. thermofisher.com Suppressed conductivity detection provides high sensitivity by chemically reducing the conductivity of the eluent while enhancing the signal from the analyte ions.
Table 2: Typical Ion Chromatography System Configuration
| Component | Specification | Purpose |
| Guard Column | IonPac™ AG11 Guard | Protects the analytical column from contamination. thermofisher.com |
| Analytical Column | IonPac™ AS11 Analytical | Provides separation of anionic species. thermofisher.comlabbulletin.com |
| Eluent | Sodium Hydroxide (NaOH) Gradient | To elute analytes with different affinities. thermofisher.com |
| Suppressor | Anion Self-Regenerating Suppressor (ASRS) | Reduces background eluent conductivity for sensitive detection. thermofisher.com |
| Detector | Suppressed Conductivity | Quantifies analytes based on their ionic conductance. |
Electrochemical Methods for Detection and Characterization
Electrochemical detection can be coupled with liquid chromatography for the analysis of electroactive compounds. While less common than other methods for bisphosphonates, it offers a potential route for the quantification of this compound. bohrium.com After chromatographic separation, the column effluent passes through an electrochemical flow cell where a potential is applied. If the analyte can be oxidized or reduced at that potential, a current is generated that is proportional to its concentration. This method can offer high sensitivity and selectivity without the need for derivatization, provided the target molecule has inherent electrochemical activity.
Spectrophotometric and Fluorometric Quantification Methods
Direct quantification of this compound using spectrophotometry (UV-Vis absorption) or fluorometry is generally not feasible. Most bisphosphonates in this class lack a significant chromophore or native fluorescence, preventing sensitive detection. tandfonline.com
However, these techniques become exceptionally powerful when combined with derivatization. By attaching a molecule with strong UV absorbance or fluorescence, researchers can achieve very low detection limits. tandfonline.comcapes.gov.br For example, a derivatizing agent can be selected to react with the amino group or the phosphonic acid groups of the molecule, introducing a highly fluorescent tag. The resulting derivative can then be easily quantified using HPLC with a fluorescence detector.
Spectrophotometry can also be used to determine key physicochemical properties, such as the compound's acidity constants (pKa values), by recording absorbance spectra at various pH levels. nih.gov
Radiotracer Techniques for Mechanistic Studies (e.g., adsorption kinetics)
Radiotracer techniques are invaluable for conducting mechanistic studies, such as investigating adsorption kinetics, distribution, and metabolic pathways. This methodology involves synthesizing this compound with a radioactive isotope, such as Carbon-14 (¹⁴C) or Phosphorus-32 (³²P), incorporated into its structure.
The radiolabeled compound is chemically identical to the non-labeled version, but its location and concentration can be traced with high sensitivity by detecting the emitted radiation. For example, to study the adsorption kinetics of the compound onto a solid matrix like hydroxyapatite (B223615) (a model for bone mineral), the radiolabeled compound would be incubated with the matrix. At various time points, the amount of radioactivity remaining in the solution or bound to the solid can be measured, providing a direct quantification of the adsorption rate and capacity. The use of HPLC with an on-line radioactivity monitor can further be used to separate and identify any potential metabolites or degradation products. researchgate.net
Mass Spectrometry-Based Quantification in Complex Research Matrices
The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the definitive method for the sensitive and selective quantification of bisphosphonates in complex research matrices such as plasma, urine, and tissue extracts. nih.govnih.gov
Despite its power, the analysis of compounds like this compound by LC-MS/MS is challenging due to their extreme hydrophilicity and the tendency to form multiple charged species, which can dilute the signal. tandfonline.comnih.gov A revolutionary approach involves derivatization as an integrated part of the sample preparation, often during solid-phase extraction (SPE). nih.gov
A widely adopted strategy is the on-column derivatization with diazomethane (B1218177) or trimethylsilyl (B98337) diazomethane (TMS-DAM). tandfonline.comtandfonline.com In this process, the analyte is first extracted from the biological matrix and bound to an anion-exchange SPE sorbent. The derivatizing reagent is then passed through the sorbent, which methylates the highly polar phosphonic acid groups. This chemical transformation neutralizes the charge and decreases the polarity of the molecule, allowing for its elution with an organic solvent and vastly improving its chromatographic behavior and ionization efficiency in the mass spectrometer. tandfonline.comnih.gov This integrated approach provides excellent sample clean-up and enables the achievement of very low limits of quantitation (LLOQ), often in the low pg/mL range, which is essential for pharmacokinetic studies. tandfonline.com The complexity of the sample matrix can still present challenges, potentially hiding the compound of interest among thousands of other matrix components, which requires careful method development and optimization. nih.gov
Table 3: Performance of LC-MS/MS Methods for Bisphosphonate Quantification in Human Plasma/Serum Data from related N-containing bisphosphonates demonstrating the sensitivity of the technique.
| Compound | Derivatization Reagent | Matrix | LLOQ (pg/mL) | Reference |
| Risedronate | Diazomethane | Serum | 5.00 | tandfonline.com |
| Risedronate | TMS-DAM | Plasma | 200 | tandfonline.com |
| Alendronate | TMS-DAM | Plasma | 1000 | tandfonline.com |
| Alendronate | Diazomethane | Serum/Urine | Not specified | nih.gov |
Future Research Directions and Emerging Applications of Azacycloheptane 2,2 Diphosphonic Acid
Development of Novel Synthetic Pathways with Enhanced Sustainability
The traditional synthesis of bisphosphonates often involves harsh conditions, such as high temperatures and the use of hazardous solvents and reagents like phosphorus trichloride (B1173362). nih.gov Future research is increasingly focused on developing "green" and more sustainable synthetic protocols. These modern approaches aim to improve efficiency, reduce reaction times, and minimize environmental impact.
Key sustainable strategies applicable to the synthesis of Azacycloheptane-2,2-diphosphonic acid and its analogues include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from days to minutes, often leading to higher yields and purer products. researchgate.netmdpi.com Microwave irradiation has been successfully used for the one-pot synthesis of various amino- and heterocyclic bisphosphonates. mdpi.comnih.gov For example, a mixture of a carboxylic acid, phosphorus trichloride, and phosphorous acid on a silica (B1680970) gel support can yield bisphosphonates in as little as three minutes under microwave irradiation. mdpi.com
Solvent-Free or Green Solvent Conditions: Eliminating hazardous solvents like methanesulfonic acid (MSA) or toluene (B28343) is a primary goal. researchgate.nettandfonline.com Research has shown the feasibility of performing reactions under solvent-free microwave conditions or in more benign solvents. nih.govtandfonline.com
Optimization of Reagents: Classical methods often use an excess of phosphorus reagents. nih.gov Studies have focused on optimizing the stoichiometry, for instance, demonstrating that using a specific equivalent of phosphorus trichloride can be sufficient without the need for additional phosphorous acid, streamlining the process and reducing waste. tandfonline.com These optimized, high-speed chemistry approaches are valuable for creating libraries of bisphosphonate compounds for further study. mdpi.com
Rational Design of New this compound Analogues with Tuned Properties
Rational design involves the deliberate modification of a molecule's structure to enhance or alter its properties based on an understanding of its structure-activity relationships (SAR). researchgate.netresearchgate.net For this compound, this approach can yield new analogues with fine-tuned characteristics for specific research or material science applications.
Future design strategies are likely to focus on two main areas of the molecule:
The Azacycloheptane Ring: The seven-membered nitrogen-containing ring can be modified to alter the molecule's spatial conformation, polarity, and interaction with biological targets. Introducing substituents on the ring could influence its binding orientation and potency, a strategy that has been explored in related azacycloheptane sulfonamide derivatives.
The Diphosphonate Group: The P-C-P core is crucial for the compound's defining characteristic: high affinity for bone mineral. jci.org However, the phosphonate (B1237965) groups can be esterified to create prodrugs. nih.gov This modification makes the molecule more lipophilic (fat-soluble), which could alter its transport characteristics and cellular uptake mechanisms before being hydrolyzed back to the active diphosphonic acid form.
The goal of such rational design is to create a library of analogues and systematically study how these structural changes affect key properties, as summarized in the table below.
| Molecular Modification | Target Property to Tune | Potential Research Application |
| Substitution on the azacycloheptane ring | Conformational rigidity, Polarity, Target binding | Enhancing specificity for certain mineral phases or biological interfaces. |
| Esterification of phosphonate groups (Prodrugs) | Lipophilicity, Cell permeability | Studying cellular uptake mechanisms and intracellular pathways. |
| Altering the carbon backbone length | Spatial distance between phosphonate groups | Modulating affinity and binding kinetics with hydroxyapatite (B223615) surfaces. |
Advanced Understanding of Its Role in Mineral-Biological Interfaces
The primary mechanism of action for all bisphosphonates is their strong chelation to calcium ions, leading to high-affinity binding to hydroxyapatite (HAp), the main mineral component of bone and teeth. tandfonline.comnih.gov Future research aims to move beyond this general understanding to a more detailed picture of the molecular interactions at the interface between this compound and mineral surfaces.
Advanced studies will likely focus on:
Inhibition of Mineralization and Dissolution: In vitro, diphosphonates are known to inhibit both the formation and the dissolution of calcium phosphate (B84403) crystals. tandfonline.comnih.gov High-resolution studies can elucidate the precise mechanism, such as whether the molecule acts primarily as a crystal poison by blocking active growth sites on the HAp lattice. nih.gov
Surface Reactivity and Bonding: The interaction is more complex than simple adsorption. Research on similar functional monomers indicates that the phosphonate groups can induce a superficial dissolution of the HAp surface, followed by the precipitation of a new, layered metal-phosphonate salt structure on the surface. nih.gov This involves the formation of robust P-O-P and Ca-O-P bonds, effectively functionalizing the mineral surface. researchgate.net
Surfactant-like Properties: Some diphosphonates have been shown to act as surfactants, potentially altering the charge and conformational properties at lipid-mineral interfaces, a phenomenon relevant in biological settings where cells interact with mineralized matrix. nih.gov
Exploration in Materials Science as a Modifier or Ligand for Nanomaterials
The strong and specific binding of the phosphonate moiety to inorganic surfaces makes this compound and its analogues excellent candidates for use in materials science as surface modifiers or anchoring ligands for nanomaterials. acs.orgacs.org
Emerging applications in this field include:
Stabilization of Nanoparticles: Bisphosphonate-based polymeric ligands have been synthesized to coat and stabilize a variety of inorganic nanoparticles, including quantum dots (QDs), gold nanoparticles (AuNPs), and iron oxide nanoparticles (IONPs). acs.orgacs.orgscilit.com The bisphosphonate group serves as a robust anchor to the nanoparticle surface, while other parts of the ligand (e.g., polyethylene (B3416737) glycol) can impart colloidal stability in aqueous solutions. acs.org
Functionalization of Nanomaterials: Beyond stabilization, these ligands can provide a platform for further chemical conjugation, allowing nanoparticles to be functionalized with other molecules for specific applications. acs.orgacs.org
Development of Metal-Bisphosphonate Nanoparticles: Research has explored the synthesis of nanoparticles composed of metal ions complexed with bisphosphonates. google.com These structures can be designed for specific purposes, such as creating MRI contrast agents by incorporating superparamagnetic iron oxide cores conjugated to bisphosphonates. researchgate.net
| Nanomaterial Type | Role of Bisphosphonate Ligand | Resulting Property/Application |
| Quantum Dots (QDs) | Surface coating and stabilization | Colloidal stability, platform for bioconjugation |
| Gold Nanoparticles (AuNPs) | Anchoring group for polymeric ligands | Enhanced stability, controlled surface chemistry |
| Iron Oxide (γ-Fe₂O₃) | Surface conjugation, targeting moiety | Creation of MRI contrast agents, bone targeting |
| Hydroxyapatite (HAp) | Surface functionalization | Modified surface reactivity, drug delivery vehicle |
Potential as a Research Probe for Calcium Metabolism Studies (excluding clinical)
In non-clinical research, bisphosphonates serve as powerful chemical probes to investigate the complex processes of bone and calcium metabolism. tandfonline.com Their potent and specific inhibitory effect on osteoclasts, the cells responsible for bone resorption, allows researchers to perturb the system and study the consequences. jci.org
By using this compound in preclinical models (e.g., cell cultures or animal studies), researchers can:
Investigate Calcium Homeostasis: The inhibition of bone resorption directly impacts the release of calcium from the skeleton into the bloodstream. This makes the compound a tool to study how other systems, such as the parathyroid glands, respond to changes in calcium flux. iiarjournals.org
Study Osteoclast Biology: The compound can be used to explore the downstream effects of inhibiting osteoclast activity, helping to unravel the signaling pathways that govern bone remodeling. jci.org
Explore Secondary Mineralization: By reducing the rate of bone turnover, bisphosphonates prolong the time available for secondary mineralization of the bone matrix. nih.govnih.gov This allows for detailed study of how the mineral density of bone evolves over time, which is a key determinant of bone quality. nih.gov
Integration with Advanced Imaging Techniques for Mechanistic Studies
To visualize the distribution and mechanism of action of bisphosphonates at the tissue and cellular level, researchers are increasingly integrating them with advanced imaging technologies. This compound can be adapted for these techniques by labeling it with an appropriate imaging agent.
Fluorescence Imaging: The molecule can be conjugated to a fluorescent dye (a fluorophore). nih.gov These fluorescent analogues allow for direct visualization using microscopy. This approach has been used with other bisphosphonates to track their uptake by specific cell types (like monocytes and osteoclasts), monitor their binding kinetics at sites of new bone formation, and map their precise location within bone microstructures, such as around osteocyte lacunae. nih.govscienceopen.com
Radiolabeling for Nuclear Imaging: A classic and powerful technique involves chelating a radionuclide, most commonly Technetium-99m (⁹⁹ᵐTc), to the bisphosphonate. nih.gov This allows for non-invasive, whole-body imaging using Single Photon Emission Computed Tomography (SPECT), often combined with CT for anatomical reference (SPECT/CT). nih.gov This method maps the regional clearance of the tracer to the skeleton, highlighting areas of high bone turnover. nih.gov
Magnetic Resonance Imaging (MRI): Bifunctional nanoparticles, which combine a magnetic contrast agent (like iron oxide) with a bisphosphonate targeting ligand, can be used to enhance MRI signals at sites of bone metabolism. researchgate.net This could potentially be used to differentiate between various bone conditions. tsnmjournals.org
| Imaging Modality | Label/Probe Type | Research Application |
| Fluorescence Microscopy | Conjugation with fluorescent dyes (e.g., FAM, ROX, AF647) | Cellular uptake studies, micro-distribution in bone tissue, binding kinetics. nih.govnih.govscienceopen.com |
| SPECT/CT | Chelation of a radionuclide (e.g., ⁹⁹ᵐTc) | In vivo whole-body skeletal distribution, mapping bone turnover. nih.gov |
| MRI | Iron oxide nanoparticles with bisphosphonate ligands | Enhanced contrast for imaging bone metabolism and pathology. researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Azacycloheptane-2,2-diphosphonic acid (AHP), and how can yield be maximized?
- Methodological Answer : High-yield synthesis (e.g., 93% for related phosphonates) can be achieved via nucleophilic substitution or condensation reactions, as demonstrated in phosphonic acid derivatives . Factorial design optimization, as applied to α-aminophosphonates, is recommended to systematically evaluate variables like temperature, catalyst concentration, and reaction time . Patent-derived protocols (e.g., U.S. Patent 3,941,772) outline specific steps for AHP synthesis, including azacycloalkane functionalization and phosphonation .
Q. Which analytical techniques are most reliable for characterizing AHP’s purity and structural integrity?
- Methodological Answer : Infrared (IR) spectroscopy is critical for identifying phosphoryl (P=O) and amine (N-H) functional groups, as validated for diphenylphosphonic acid derivatives . Nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹H) and mass spectrometry (MS) are essential for confirming molecular structure and detecting impurities. Safety protocols, such as those for handling irritant phosphonates (e.g., using fume hoods and protective gear), should be followed .
Q. How does AHP interact with calcium ions in biological systems, and what experimental models validate its chelation efficacy?
- Methodological Answer : AHP’s calcium-chelating activity can be studied using in vitro hydroxyapatite (HAP) inhibition assays, mimicking dental calculus formation. Spectrophotometric quantification of free calcium ions in solution post-treatment is a standard approach . Comparative studies with ethane-1-hydroxy-1,1-diphosphonate (EHDP) in osteoporosis models may reveal mechanistic parallels in bone resorption inhibition .
Advanced Research Questions
Q. What experimental designs are appropriate for evaluating AHP’s in vivo safety and pharmacokinetics?
- Methodological Answer : Toxicological profiles should follow guidelines from the Agency for Toxic Substances and Disease Registry (ATSDR), including acute/chronic exposure studies in rodent models and metabolite tracking via liquid chromatography-mass spectrometry (LC-MS) . Dose-response studies (e.g., 0.025–2.5 mg P/kg, as seen in diphosphonate therapies) can establish therapeutic windows .
Q. How can structure-activity relationship (SAR) studies enhance AHP’s bioactivity, and what computational tools support this?
- Methodological Answer : Substituent modifications (e.g., fluorophenyl or dimethylamino groups, as in related acetic acid derivatives) can be synthesized and tested for enhanced binding affinity . Molecular dynamics (MD) simulations or density functional theory (DFT) can predict interactions with HAP or bone morphogenetic proteins. AlphaFold2-like AI tools, though developed for proteins, inspire computational approaches for small-molecule docking studies .
Q. How can contradictory data on AHP’s role in mineralization be resolved?
- Methodological Answer : Discrepancies in mineralization studies (e.g., inhibition vs. promotion) require controlled in vitro models, such as zinc-calcium phosphate crystallization assays, to isolate AHP’s effects under varying pH and ion concentrations . Cross-validation with X-ray diffraction (XRD) and scanning electron microscopy (SEM) can clarify crystal morphology changes.
Data Contradiction Analysis
Q. Why do studies report conflicting stability data for AHP in formulations with surfactants (e.g., sodium dodecyl sulfate)?
- Methodological Answer : Stability issues may arise from pH-dependent degradation or surfactant interactions. Accelerated stability testing (40°C/75% RH for 6 months) with high-performance liquid chromatography (HPLC) monitoring can identify degradation products . Formulation studies should compare AHP’s compatibility with alternative surfactants (e.g., polysorbates) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
